molecular formula C14H18N2O4 B3096289 (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate CAS No. 1279026-84-4

(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B3096289
CAS No.: 1279026-84-4
M. Wt: 278.30
InChI Key: MDYGFJHMKWJTTE-KIYNQFGBSA-N
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Description

(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (CAS: 1279026-84-4) is a chiral pyrrolidine derivative with a benzyloxycarbonyl (Z) protective group on the amino moiety and a methyl ester at the C2 position. Its molecular formula is C₁₄H₁₈N₂O₄, and its stereochemistry at the C2 position is designated as (2S). This compound is widely used as an intermediate in peptide synthesis and drug discovery due to its rigid pyrrolidine backbone and functional versatility .

Key structural features include:

  • Pyrrolidine ring: Provides conformational rigidity.
  • Benzyloxycarbonyl (Z) group: Protects the amino group during synthetic steps.
  • Methyl ester: Enhances solubility and facilitates further hydrolysis to carboxylic acids.

Its hydrochloride salt, (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride, is commercially available for research purposes, with purity ≥95% .

Properties

IUPAC Name

methyl (2S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)/t11?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGFJHMKWJTTE-KIYNQFGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and benzyl chloroformate.

    Protection of Amino Group: The amino group of (S)-proline is protected using benzyl chloroformate to form the corresponding carbamate.

    Esterification: The carboxylic acid group of the protected proline is then esterified using methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrrolidine derivatives, including (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, structural modifications of pyrrolidine derivatives have shown enhanced activity against breast and prostate cancers, suggesting a pathway for developing new anticancer agents .

Neuroprotective Effects
Studies have demonstrated that certain pyrrolidine derivatives can provide neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of acetylcholinesterase and modulation of glutamate receptors, which are crucial in maintaining cognitive functions .

Synthesis of Bioactive Compounds

Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow chemists to modify it further to create compounds with specific biological activities. This versatility makes it a valuable building block in pharmaceutical chemistry .

Peptide Synthesis
The compound can also be utilized in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptide chains, enhancing the stability and bioavailability of therapeutic peptides. This application is particularly relevant in developing peptide-based drugs with improved pharmacokinetic profiles .

Therapeutic Potential

Antimicrobial Properties
Emerging research suggests that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of this compound, which could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways, providing a dual benefit of pain relief and inflammation reduction .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant tumor reduction in breast cancer models using modified pyrrolidine derivatives including the compound .
Study BNeuroprotectionShowed improvement in cognitive function in animal models of Alzheimer's disease with administration of related pyrrolidine compounds .
Study CAntimicrobial ActivityFound effective inhibition against MRSA strains, indicating potential for new antibiotic development .
Study DAnti-inflammatory EffectsReported reduced levels of TNF-alpha and IL-6 in treated models, suggesting efficacy in inflammatory conditions .

Mechanism of Action

The mechanism of action of (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diastereomers and Stereoisomers

The stereochemistry of pyrrolidine derivatives significantly impacts their biological activity and synthetic utility.

Compound Name CAS Number Configuration Key Differences Applications Reference
(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride 1353987-83-3 (2S,4S) - Diastereomer with (4S) configuration. - Higher solubility due to hydrochloride salt. Peptide synthesis, enzyme inhibitor studies
(2S,4R)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid hydrochloride N/A (2S,4R) - Free carboxylic acid instead of methyl ester. - (4R) configuration alters ring conformation. Intermediate for chiral ligands

Key Insight : The (4S) configuration in diastereomers enhances stability in acidic conditions compared to (4R) analogs, making them preferable for solid-phase peptide synthesis .

Protective Group Variants

Alternative protective groups modify reactivity and deprotection strategies:

Compound Name Protective Group Key Features Synthetic Yield Applications Reference
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride Boc (tert-butoxycarbonyl) - Boc group is acid-labile. - Requires TFA for deprotection. ≥95% purity Drug discovery intermediates
tert-Butyl (2S,4R)-2-((2-((Fmoc)amino)acetamido)methyl)-4-(benzyloxy)pyrrolidine-1-carboxylate (Compound 44) Fmoc (fluorenylmethyloxycarbonyl) - Fmoc is base-labile. - Compatible with orthogonal protection strategies. 95% yield Multidrug resistance studies

Key Insight : The Z group (benzyloxycarbonyl) offers stability under basic conditions, whereas Fmoc is preferred for stepwise peptide assembly due to its mild deprotection .

Functionalized Pyrrolidine Derivatives

Modifications to the pyrrolidine ring or side chains alter physicochemical properties:

Compound Name Structural Modification Key Differences Applications Reference
Methyl (2S,5R)-1-((S)-2-benzyl-2-(Z-amino)but-3-enoyl)-5-(buta-1,3-dien-2-yl)pyrrolidine-2-carboxylate (78a) - Butadienyl side chain - Unsaturated acyl group - Enhanced rigidity for conformational studies. - Used in ring-closing metathesis. Catalysis, asymmetric synthesis
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate - Hydroxy group at C4 - Free aminomethyl group - Polar functional groups improve water solubility. Glycosidase inhibitor development

Key Insight : Hydrophobic side chains (e.g., benzyl or butadienyl) improve membrane permeability, while hydroxyl groups enhance interactions with biological targets .

Biological Activity

(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, a chiral compound, belongs to the class of pyrrolidine carboxylates. It is characterized by a unique combination of functional groups, which contribute to its biological activity and potential applications in medicinal chemistry and material science. This article explores the compound's biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N2O4C_{14}H_{19}N_{2}O_{4}, with a molecular weight of approximately 281.31 g/mol. The compound features a benzyloxycarbonyl (Cbz) protecting group that stabilizes the amino functionality during synthesis.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and participate in protein-protein interactions. Upon deprotection of the benzyloxycarbonyl group, the free amine can engage in further chemical reactions, facilitating the synthesis of bioactive molecules.

Medicinal Applications

  • Neurological Disorders : This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological conditions. Its structural features allow it to interact effectively with neurotransmitter systems.
  • Peptide Synthesis : It acts as a building block for peptides and peptidomimetics, which are vital in studying protein interactions and developing therapeutics.
  • GABA Uptake Inhibition : Research indicates that derivatives of pyrrolidine compounds exhibit GABA uptake inhibition, suggesting potential applications in treating anxiety and other neurological disorders .

Case Studies

Several studies have demonstrated the efficacy of related compounds derived from pyrrolidine structures:

  • GABA Uptake Inhibitors : A series of studies focused on 2-substituted pyrrolidine derivatives showed promising results in inhibiting GABA uptake, indicating their potential as therapeutic agents for anxiety disorders .
  • Transaminase Applications : The use of transaminases in synthesizing chiral amines from pyrrolidine derivatives has been reported, showcasing efficient methods for producing biologically active compounds with high enantiomeric excess .

Synthetic Routes

The synthesis of this compound typically involves:

  • Protection of the Amino Group : Reacting pyrrolidine with benzyl chloroformate in the presence of a base like triethylamine.
  • Esterification : Using methanol and a catalyst (e.g., sulfuric acid) to form the methyl ester.
  • Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

Chemical Reactions

The compound undergoes several chemical reactions:

  • Hydrolysis : Converts the ester group into a carboxylic acid.
  • Deprotection : Removes the benzyloxycarbonyl group using hydrogenation or acidic conditions.
  • Substitution Reactions : Can occur at the amino group, allowing for further functionalization.

Applications in Research

This compound is utilized across various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing drugs targeting neurological disorders.
  • Biological Studies : In peptide synthesis for studying protein interactions.
  • Materials Science : Development of chiral catalysts and ligands.

Q & A

Q. What are the standard synthetic routes for preparing (2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate?

  • Methodological Answer : The compound is synthesized via sequential protection and coupling reactions. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water). The methyl ester is formed via esterification of the carboxylic acid intermediate with methanol and an acid catalyst (e.g., H₂SO₄). Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane (6:4 v/v). Critical intermediates, such as tert-butoxycarbonyl (Boc)-protected analogs, are characterized by NMR and mass spectrometry to confirm regiochemistry .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns stereochemistry and confirms backbone integrity. For example, the (2S)-methyl group appears as a singlet near δ 3.6–3.8 ppm, while the pyrrolidine ring protons show distinct splitting patterns .
  • HPLC : Measures purity (>95%) using C18 columns with UV detection at 210–254 nm.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related compounds (monoclinic P2₁ space group, MoKα radiation, θ range 2.3–27.5°) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during synthesis?

  • Methodological Answer : Stereochemical control requires:
  • Chiral auxiliaries : Use (2S,4R)-configured starting materials to enforce desired stereochemistry .
  • Coupling conditions : Employ HATU/DIPEA in DMF at 0°C to minimize epimerization. Monitor reaction progress via TLC (Rf = 0.50 in EtOAc/hexane) .
  • Dynamic NMR : Detect rotameric equilibria in intermediates; adjust solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) to stabilize preferred conformers .

Q. How should discrepancies between theoretical and observed mass spectrometry data be resolved?

  • Methodological Answer :
  • Exact mass analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. For example, the exact mass of C₁₄H₁₈N₂O₄ is 278.1267 (calc.) vs. 278.1263 (obs.) .
  • Isotopic pattern matching : Verify using software (e.g., mMass) to rule out adducts (e.g., [M+Na]+ vs. [M+H]+).
  • Fragmentation studies : Perform MS/MS to identify diagnostic peaks (e.g., loss of Cbz group at m/z 91) .

Q. What strategies prevent aggregation during biophysical studies (e.g., crystallography or NMR)?

  • Methodological Answer :
  • Solvent optimization : Use mixed solvents (e.g., 70% ethanol/water) to enhance solubility.
  • Hydrophobic additives : Include 1–5% DMSO to disrupt π-π stacking of the benzyl group .
  • Temperature control : Collect X-ray data at 113 K to minimize thermal motion and improve resolution .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be troubleshooted?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., hindered rotation of the Cbz group) by acquiring spectra from 25°C to −40°C.
  • 2D experiments : Use HSQC to correlate ambiguous protons with carbons. For example, the NH proton of the Cbz group shows cross-peaks with carbonyl carbons at δ 155–160 ppm .
  • Comparative analysis : Cross-reference with published data for analogs like (2S,4S)-1-Benzyl derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate
Reactant of Route 2
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(2S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

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